molecular formula C10H12N2O2 B1398854 5-Morpholinonicotinaldehyde CAS No. 941686-52-8

5-Morpholinonicotinaldehyde

Cat. No.: B1398854
CAS No.: 941686-52-8
M. Wt: 192.21 g/mol
InChI Key: VTJCNAZPQVEHLC-UHFFFAOYSA-N
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Description

5-Morpholinonicotinaldehyde is a chemical compound with the molecular formula C10H12N2O2 It is characterized by the presence of a morpholine ring attached to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinonicotinaldehyde typically involves the reaction of 5-bromonicotinaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the morpholine ring or the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Morpholinonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Morpholinonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes within cells.

Comparison with Similar Compounds

  • 5-Bromonicotinaldehyde
  • 5-Methoxynicotinaldehyde
  • 5-Chloronicotinaldehyde

Comparison: 5-Morpholinonicotinaldehyde is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

5-Morpholinonicotinaldehyde (5-MNA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with 5-MNA, including data tables and case studies.

Chemical Structure and Synthesis

5-MNA is characterized by the presence of a morpholine ring attached to a nicotinaldehyde backbone. The synthesis typically involves the reaction of 5-bromonicotinaldehyde with morpholine under basic conditions, commonly using potassium carbonate in a solvent like dimethylformamide (DMF) . This structural configuration is crucial for its biological activity.

Biological Activities

5-MNA has been investigated for several biological activities, notably:

  • Antimicrobial Properties : Research indicates that 5-MNA exhibits antimicrobial activity against various pathogens. It has shown effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus .
  • Anticancer Potential : Preliminary studies suggest that 5-MNA may possess anticancer properties. It appears to influence cellular pathways associated with cancer proliferation and survival .
  • Enzyme Modulation : The compound acts as a modulator of specific enzymes, potentially influencing metabolic pathways within cells .

The mechanism through which 5-MNA exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical processes . Current research is focused on elucidating these pathways to better understand its therapeutic potential.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 5-MNA against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

These results indicate that 5-MNA could be a candidate for developing new antimicrobial agents .

Anticancer Studies

In vitro studies have shown that 5-MNA can induce apoptosis in cancer cell lines. For example, treatment with 5-MNA resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells:

Concentration (µM)Cell Viability (%)
0100
1080
5060
10030

This suggests that higher concentrations of 5-MNA significantly reduce cell viability, indicating potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of 5-MNA, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-BromonicotinaldehydeBromine substituentHigher reactivity due to halogen
5-ChloronicotinaldehydeChlorine substituentDifferent reactivity profile compared to MNA
MorpholinonicotinaldehydeMorpholine ringExhibits distinct biological activities

The presence of the morpholine ring in 5-MNA enhances its selectivity towards certain biological targets compared to other nicotinaldehyde derivatives .

Properties

IUPAC Name

5-morpholin-4-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-8-9-5-10(7-11-6-9)12-1-3-14-4-2-12/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJCNAZPQVEHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(5-bromopyridin-3-yl)morpholine (100 mg, 0.0004 mol) in ether (2 mL, 0.02 mol) cooled at −78° C. was treated with 2.5 M n-butyllithium in hexane (0.2 mL) and was stirred for 1 h. To this mixture was added DMF (0.5 mL, 0.006 mol) dropwise. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated to give 5-morpholin-4-ylnicotinaldehyde (70 mg, 90%) as a crude product. 1H NMR (400 MHz, CDCl3): δ□ 10.1 (s, 1H), 8.0 (s, 2H), 7.6 (s, 1H), 3.8 (m, 4H), 3.2 (m, 4H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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